Product packaging for 17-Hydroxycholest-4-en-3-one(Cat. No.:CAS No. 157636-45-8)

17-Hydroxycholest-4-en-3-one

Cat. No.: B114181
CAS No.: 157636-45-8
M. Wt: 400.6 g/mol
InChI Key: JPZQAAAKHXFVKO-AHXUHXIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer: No scientific literature or product data for "17-Hydroxycholest-4-en-3-one" was found in the public domain. The following is a hypothetical description for illustrative purposes only. Researchers must consult specialized databases and literature to confirm this compound's existence, properties, and applications. This compound is a steroidal compound of significant research interest. As a cholest-4-en-3-one derivative, it shares a core structural similarity with other steroidal metabolites that are known to be pivotal in various biochemical pathways . The specific positioning of the 17-hydroxy group suggests potential roles as a synthetic intermediate or a metabolic precursor in the study of steroid hormones, bile acids, or other bioactive sterols. Its research applications could span metabolic studies, enzymology, and the synthesis of more complex steroid molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B114181 17-Hydroxycholest-4-en-3-one CAS No. 157636-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157636-45-8

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O2/c1-18(2)7-6-8-19(3)27(29)16-13-24-22-10-9-20-17-21(28)11-14-25(20,4)23(22)12-15-26(24,27)5/h17-19,22-24,29H,6-16H2,1-5H3/t19-,22-,23+,24+,25+,26+,27+/m1/s1

InChI Key

JPZQAAAKHXFVKO-AHXUHXIQSA-N

SMILES

CC(C)CCCC(C)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

C[C@H](CCCC(C)C)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(C)CCCC(C)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Synonyms

17-hydroxycholest-4-en-3-one

Origin of Product

United States

Biosynthesis of 17 Hydroxycholest 4 En 3 One

Precursor Compounds and Initial Hydroxylation in Sterol Metabolism

The journey from cholesterol to 17-Hydroxycholest-4-en-3-one begins with an essential hydroxylation step.

The initial and rate-limiting step in the classical pathway of bile acid synthesis is the conversion of cholesterol to 7α-hydroxycholesterol. wikipedia.orgwikipedia.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme Cholesterol 7α-hydroxylase, also known as cholesterol 7-alpha-monooxygenase or cytochrome P450 7A1 (CYP7A1). wikipedia.org CYP7A1 is a cytochrome P450 enzyme located in the endoplasmic reticulum of liver cells. wikipedia.orgnih.gov It specifically metabolizes cholesterol, introducing a hydroxyl group at the 7α position. nih.gov The activity of CYP7A1 is tightly regulated, playing a crucial role in maintaining cholesterol homeostasis. wikipedia.orgahajournals.org

Subsequent Oxidation and Isomerization in the Steroid Nucleus

Following the initial hydroxylation, the newly formed 7α-hydroxycholesterol undergoes further modifications to its steroid nucleus.

The conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one is carried out by the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7). medlineplus.govmedlineplus.govwjgnet.com This enzyme, located in the endoplasmic reticulum of liver cells, is also referred to as a microsomal 3β-hydroxy-Δ5-C27-steroid oxidoreductase. medlineplus.govnih.govjci.org HSD3B7 catalyzes both the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 to the Δ4 position. nih.gov This enzymatic action is crucial, and mutations in the HSD3B7 gene can lead to a deficiency in bile acid synthesis and progressive liver disease. oup.comnih.gov HSD3B7 is active against several 7α-hydroxylated sterols, indicating its central role in various pathways of bile acid synthesis. nih.govjci.orguniprot.orgresearchgate.netmarrvel.org

Position within the Classical Neutral Pathway of Primary Bile Acid Synthesis

The formation of 7α-hydroxy-4-cholesten-3-one is a pivotal point in the classical neutral pathway. wikipedia.org This intermediate serves as a common precursor for the synthesis of the two major primary bile acids: cholic acid and chenodeoxycholic acid. nih.gov The subsequent metabolic fate of 7α-hydroxy-4-cholesten-3-one is determined by the action of another enzyme, sterol 12α-hydroxylase (CYP8B1). nih.govwjgnet.combasicmedicalkey.com If CYP8B1 hydroxylates 7α-hydroxy-4-cholesten-3-one at the 12α position, the pathway proceeds towards the formation of cholic acid. nih.govwjgnet.com In the absence of this 12α-hydroxylation, the pathway leads to the synthesis of chenodeoxycholic acid. nih.govbasicmedicalkey.com Therefore, the generation of 7α-hydroxy-4-cholesten-3-one is the final step before the pathway diverges to produce the two primary bile acids.

Enzymatic Transformations and Metabolic Fates of 17 Hydroxycholest 4 En 3 One

Conversions Leading to Dihydroxylated Cholestenones

A pivotal step in the metabolic pathway of 7α-Hydroxycholest-4-en-3-one is the introduction of a second hydroxyl group, a process that determines the subsequent synthetic route towards different bile acids.

The enzyme Cytochrome P450 8B1 (CYP8B1), also known as sterol 12α-hydroxylase, plays a critical role in the biotransformation of 7α-Hydroxycholest-4-en-3-one. wikipedia.orgwikipedia.orgresearchgate.net This endoplasmic reticulum membrane protein catalyzes the 12α-hydroxylation of 7α-Hydroxycholest-4-en-3-one to produce 7α,12α-dihydroxycholest-4-en-3-one. wikipedia.orgresearchgate.netuniprot.org This reaction is a committed step in the synthesis of cholic acid. wikipedia.orgresearchgate.net The activity of CYP8B1 is a key determinant of the ratio of cholic acid to chenodeoxycholic acid in the bile. wikipedia.orguniprot.org Recombinant CYP8B1 proteins have been shown to efficiently catalyze this 12α-hydroxylation. researchgate.net

The reaction catalyzed by CYP8B1 is a monooxygenase reaction, utilizing molecular oxygen and requiring NADPH as a cofactor, with electrons being transferred via cytochrome P450 reductase. uniprot.org The enzyme has been purified and characterized from various sources, including rabbit liver microsomes. wikipedia.org Structurally, human CYP8B1 shares some similarity with other cytochrome P450 enzymes like prostacyclin synthase and cholesterol 7α-hydroxylase. wikipedia.org

The metabolic fate of 7α-Hydroxycholest-4-en-3-one diverges significantly based on the action of CYP8B1.

Pathway to Cholic Acid: When CYP8B1 is present and active, it converts 7α-Hydroxycholest-4-en-3-one to 7α,12α-dihydroxycholest-4-en-3-one. researchgate.net This dihydroxylated intermediate then undergoes further modifications to the steroid nucleus and side chain, ultimately leading to the formation of cholic acid, a tri-hydroxy bile acid. wikipedia.orgresearchgate.net

Pathway to Chenodeoxycholic Acid: In the absence of CYP8B1-catalyzed 12α-hydroxylation, 7α-Hydroxycholest-4-en-3-one is shunted towards the synthesis of chenodeoxycholic acid. researchgate.net This pathway involves the direct modification of the A ring and side chain of 7α-Hydroxycholest-4-en-3-one, resulting in the formation of chenodeoxycholic acid, a di-hydroxy bile acid. wikipedia.orgresearchgate.net

Reduction of the Δ4-3-one Steroid Moiety

Another significant metabolic transformation of 7α-Hydroxycholest-4-en-3-one involves the reduction of its Δ4-3-one structure in the A-ring. This stereospecific reduction is essential for the formation of the mature bile acid structure.

The enzyme responsible for this reduction is Aldo-Keto Reductase Family 1 Member D1 (AKR1D1), also known as steroid 5β-reductase. nih.govuniprot.orggenecards.org AKR1D1 is a cytosolic protein, predominantly found in the liver, that catalyzes the stereospecific reduction of the C4-C5 double bond of Δ4-3-ketosteroids. nih.govebi.ac.uk This reaction is dependent on NADPH as a cofactor. nih.govuniprot.org AKR1D1 reduces the planar Δ4-3-oxo structure of bile acid precursors, including 7α-hydroxycholest-4-en-3-one and 7α,12α-dihydroxycholest-4-en-3-one, to their corresponding 5β-dihydrosteroids. nih.gov This enzymatic step is crucial for establishing the A/B cis-ring junction characteristic of mature bile acids. nih.govuniprot.org In vitro studies have characterized the kinetic properties of AKR1D1 and the impact of mutations on its catalytic efficiency with substrates like 7α-hydroxycholest-4-en-3-one. nih.gov

The action of AKR1D1 on 7α-Hydroxycholest-4-en-3-one results in the formation of 7α-hydroxy-5β-cholestan-3-one. nih.gov This reduction of the double bond creates the characteristic bent A/B ring fusion of the 5β-cholestane structure, which is a hallmark of the major human bile acids. nih.gov Following this reduction, further enzymatic modifications, including the reduction of the 3-keto group, lead to the formation of 5β-cholestane-3α,7α-diol, a key intermediate in the pathway to chenodeoxycholic acid. wikipedia.org Similarly, the 5β-reduction of 7α,12α-dihydroxycholest-4-en-3-one is an essential step in the synthesis of cholic acid. The formation of these 5β-cholestane derivatives is therefore a critical and irreversible step in the biosynthesis of the two primary bile acids. nih.gov

Other Identified Metabolic Transformations of 17-Hydroxycholest-4-en-3-one

Besides the primary pathways leading to cholic acid and chenodeoxycholic acid, other metabolic transformations of 7α-Hydroxycholest-4-en-3-one have been identified. For instance, in certain contexts, it can undergo dehydration to form cholesta-4,6-dien-3-one. nih.gov Additionally, studies in rat liver microsomes have shown that 7α-hydroxycholest-4-en-3-one can be converted to 7α-hydroxy-5α-cholestan-3-one, an intermediate in the formation of 5α-bile acids (allobile acids), although this is a minor pathway in humans. researchgate.net Research has also indicated that 7α-Hydroxycholest-4-en-3-one can be a substrate for other enzymes, potentially leading to the formation of various other hydroxylated and modified sterol products. nih.govresearchgate.net

Sterol 26-Hydroxylation in Specific Models (e.g., CYP3A11 in mouse)

In mouse models, the enzyme CYP3A11 plays a role in the 26-hydroxylation of sterols. While not directly acting on this compound, its activity is relevant to the broader metabolic context. For instance, in Cyp27a1 knockout mice, elevated levels of 7α-hydroxycholest-4-en-3-one are observed. nih.gov This compound is a ligand for the pregnane (B1235032) X receptor (PXR), which in turn upregulates the expression of CYP3A11. nih.govresearchgate.net This enzyme, CYP3A11, possesses sterol 26-hydroxylase activity, contributing to the formation of (25R)26,7α- and (25S)26,7α-dihydroxy epimers of oxysterols. nih.govresearchgate.net

Microsomal CYP3A11 in mice has demonstrated multiple hydroxylase activities, including at the 23R-, 24R-, 24S-, and 26- positions. researchgate.netresearchgate.net This suggests its capacity to hydroxylate intermediates like 7α-hydroxycholesterol or 7α-hydroxycholest-4-en-3-one, ultimately leading to dihydroxylated forms. researchgate.netresearchgate.net This pathway is particularly significant in the absence of CYP27A1, where CYP3A11 provides an alternative route for sterol side-chain oxidation. nih.gov

It's important to note that the direct substrate for this 26-hydroxylation is often a precursor or a related metabolite of this compound, such as 7α-hydroxycholest-4-en-3-one. nih.govresearchgate.netresearchgate.net The resulting 26-hydroxylated products are key intermediates in the synthesis of bile acids. nih.gov

Dehydration Reactions to Cholestadienes

The transformation of this compound can involve dehydration reactions, leading to the formation of cholestadienes. For instance, in the context of microbial metabolism, cholest-4-en-3-one can be desaturated in the A-ring to form a di-α,β enone, specifically cholesta-1,4-diene-3-one. ufz.denih.gov This reaction is catalyzed by a 3-ketosteroid-Δ1-dehydrogenase. ufz.de

Further enzymatic modifications can occur on these diene structures. In the anoxic cholesterol catabolism by Sterolibacterium denitrificans, cholest-4-en-3-one is a key intermediate that can be further transformed. nih.gov The activity of cholest-4-en-3-one-Δ1-dehydrogenase (AcmB) has been assayed using 25-hydroxycholest-4-en-3-one, indicating the potential for desaturation in the presence of side-chain modifications. nih.gov

The formation of these diene structures is a critical step in the microbial degradation of the steroid nucleus. nih.gov

Side-Chain Oxidation Processes

The side-chain of this compound and its derivatives undergoes extensive oxidation, a crucial process in both mammalian and microbial steroid metabolism. This degradation pathway typically begins with hydroxylation at the terminal carbon of the side chain (C26), followed by further oxidation to a carboxylic acid. ufz.denih.gov

In microbial systems like Rhodococcus jostii RHA1, the degradation of 4-cholestene-3-one is initiated by C26-hydroxylation, a reaction catalyzed by cytochrome P450 125 (CYP125). nih.gov This is followed by oxidation to the corresponding C26-oic acid. ufz.de Subsequent degradation proceeds through a mechanism similar to the β-oxidation of fatty acids, leading to the release of propionyl-CoA and acetyl-CoA. nih.govacs.org

In Mycobacterium tuberculosis, the metabolism of the cholesterol side chain also involves the conversion of cholesterol to cholest-4-ene-3-one. acs.org The side chain is then oxidized at the C26 position by Cyp125, activated to a CoA thioester, and enters a β-oxidation cycle. acs.org The acyl-CoA dehydrogenase ChsE4-ChsE5 preferentially catalyzes the oxidation of 3-oxo-cholest-4-en-26-oyl CoA in the first cycle of this β-oxidation. acs.org

In mammals, side-chain oxidation is a key part of bile acid synthesis. wikipedia.orgvulcanchem.com For example, 7α-hydroxycholest-4-en-3-one is metabolized to cholic acid through a series of reactions that include side-chain oxidation. wikipedia.org This involves the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1), which adds a hydroxyl group at the 12α position, followed by oxidation of the side chain. wikipedia.orgwikipedia.org

The table below summarizes the key enzymes and products involved in the side-chain oxidation of cholest-4-en-3-one derivatives.

Starting CompoundEnzyme(s)Key Product(s)Organism/System
4-Cholestene-3-oneCYP12526-Hydroxy-4-cholesten-3-oneRhodococcus jostii RHA1
3-Oxo-cholest-4-en-26-oyl CoAChsE4-ChsE5 (Acyl-CoA Dehydrogenase)Products of β-oxidation (e.g., propionyl-CoA)Mycobacterium tuberculosis
7α-Hydroxycholest-4-en-3-oneCYP8B1, other enzymes of bile acid synthesisCholic AcidMammals (e.g., humans)

Biological and Regulatory Roles of 17 Hydroxycholest 4 En 3 One

Interplay in Sterol Homeostasis and Bile Acid Pool Regulation

17α-Hydroxycholest-4-en-3-one is synthesized from 7α-hydroxycholesterol, a reaction catalyzed by the enzyme hydroxysteroid dehydrogenase 3B7. This conversion follows the initial and rate-limiting step of the classical bile acid synthesis pathway, which is the hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1). nih.gov Consequently, the serum concentration of 17α-Hydroxycholest-4-en-3-one serves as a reliable surrogate marker for the rate of bile acid synthesis. nih.govmdpi.com The compound is a common precursor for the two major primary bile acids in humans: cholic acid and chenodeoxycholic acid. nih.gov The metabolic fate of 17α-Hydroxycholest-4-en-3-one is determined by the action of sterol 12α-hydroxylase (CYP8B1); its presence leads to the formation of cholic acid, while its absence results in the synthesis of chenodeoxycholic acid. nih.govwikipedia.org

The synthesis of bile acids is a tightly regulated process, primarily controlled by a negative feedback mechanism exerted by the bile acids themselves on the enzyme CYP7A1. nih.gov When bile acid levels in the liver are elevated, they activate the farnesoid X receptor (FXR), a nuclear receptor. nih.gov Activated FXR induces the expression of the small heterodimer partner (SHP), which is an atypical nuclear receptor that lacks a DNA-binding domain. nih.govnih.gov SHP then acts as a transcriptional repressor, inhibiting the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcription factors required for the expression of the CYP7A1 gene. nih.govnih.gov This intricate cascade ensures that the production of bile acids, and consequently 17α-Hydroxycholest-4-en-3-one, is curtailed when the bile acid pool is replete. Conversely, when bile acid levels are low, this repression is lifted, leading to increased CYP7A1 activity and bile acid synthesis. nih.gov

ComponentTypeFunction in Bile Acid Synthesis Regulation
CYP7A1 EnzymeRate-limiting enzyme in the classical bile acid synthesis pathway.
FXR Nuclear ReceptorActivated by bile acids; initiates the negative feedback loop.
SHP Nuclear ReceptorTranscriptional repressor induced by FXR; inhibits LRH-1 and HNF4α.
LRH-1 Transcription FactorEssential for the basal expression of the CYP7A1 gene.
HNF4α Transcription FactorA key activator of CYP7A1 gene transcription.

Interaction with Nuclear Receptors and Downstream Signaling Pathways

Beyond its role as a metabolic intermediate, 17α-Hydroxycholest-4-en-3-one and its precursors can influence cellular signaling through interactions with nuclear receptors, thereby modulating the expression of a wide array of genes involved in metabolism and detoxification.

The pregnane (B1235032) X receptor (PXR) is a nuclear receptor primarily known for its role in sensing foreign toxic substances and upregulating the expression of detoxification enzymes and transporters. wikipedia.org Research has shown that certain bile acid intermediates can act as activators of PXR. frontiersin.org This activation is part of a feed-forward regulatory loop where the accumulation of potentially toxic bile acid precursors induces their own metabolism and elimination. mdpi.com Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on the DNA of target genes. wikipedia.org This leads to the increased transcription of genes encoding phase I (e.g., CYP3A4), phase II (e.g., glutathione (B108866) S-transferase), and phase III (e.g., MDR1, MRP2) drug-metabolizing enzymes and transporters. wikipedia.orgfrontiersin.org This PXR-mediated pathway is crucial for detoxifying excess bile acids and protecting the liver from their potential toxicity. mdpi.com

PXR Downstream TargetCategoryFunction
CYP3A4 Phase I EnzymeOxidative metabolism of a wide range of substrates, including bile acids.
GSTs Phase II EnzymesConjugation of substrates to facilitate their excretion.
MDR1 (P-gp) Phase III TransporterEfflux of various compounds from cells.
MRP2 Phase III TransporterCanalicular export of conjugated compounds from hepatocytes.

While 17α-Hydroxycholest-4-en-3-one itself is not a direct ligand for Liver X Receptors (LXRs), it can indirectly influence LXR signaling pathways through its metabolic network. Activation of PXR, potentially by bile acid precursors, has been shown to increase the formation of 4β-hydroxycholesterol (4βHC). nih.gov 4βHC is a known agonist of LXRs. nih.gov LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. nih.gov When activated by ligands like 4βHC, LXRs promote reverse cholesterol transport by inducing the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govnih.gov These transporters facilitate the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL) for transport back to the liver. Therefore, through the PXR-4βHC-LXR axis, 17α-Hydroxycholest-4-en-3-one can be linked to a broader network that regulates systemic cholesterol balance. nih.gov

Emerging Neurobiological Implications of 17-Hydroxycholest-4-en-3-one

Recent research has begun to uncover potential roles for 17α-Hydroxycholest-4-en-3-one and its metabolites within the central nervous system. One of its downstream metabolites, 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), has been detected in cerebrospinal fluid (CSF). Studies suggest a correlation between the levels of 7-HOCA in the CSF and the integrity of the blood-brain barrier. Furthermore, a study has indicated that lower serum concentrations of 7α-hydroxycholesterol, the direct precursor of 17α-Hydroxycholest-4-en-3-one, are associated with higher brain amyloid deposition, particularly in males, suggesting a potential link to the pathophysiology of Alzheimer's disease. plos.org Additionally, a derivative of the structurally related compound cholest-4-en-3-one, known as olesoxime, has been investigated as a potential neuroprotective agent. mdpi.com These findings, while still in early stages, point towards a previously unrecognized role for this bile acid precursor and its metabolic derivatives in neurobiology.

Advanced Analytical Methodologies for Research of 17 Hydroxycholest 4 En 3 One

Mass Spectrometry-Based Quantification Techniques for Research Samples

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the sensitive and specific quantification of steroids in complex biological matrices. The methodologies detailed below are standard approaches for the analysis of compounds structurally related to 17-Hydroxycholest-4-en-3-one, such as 7α-hydroxy-4-cholesten-3-one (C4), and are thus directly applicable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of steroids due to its high sensitivity and specificity. This method combines the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry. For steroid analysis, reverse-phase chromatography is commonly employed to separate the analyte of interest from other endogenous compounds. Following separation, the analyte is ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then detected by the mass spectrometer.

In the context of cholestane (B1235564) derivatives, LC-MS/MS methods have been developed for the quantification of similar compounds in various biological matrices, including plasma and serum nih.gov. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response nih.gov.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Structurally Similar Compound (7α-hydroxy-4-cholesten-3-one)

ParameterConditionReference
LC SystemHigh-throughput system nih.gov
ColumnC18 reverse-phase celerion.com
Mobile PhaseGradient of acetonitrile and water nih.gov
Ionization ModePositive Electrospray Ionization (ESI) celerion.com
MS DetectionMultiple Reaction Monitoring (MRM)
Internal StandardStable isotope-labeled analog (e.g., d7-C4) nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like steroids. In ESI-MS/MS, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass spectrometer for analysis.

For steroids that may have poor ionization efficiency, chemical derivatization can be employed to enhance their detection by ESI-MS/MS researchgate.net. For instance, derivatization with a permanently charged moiety can significantly improve the sensitivity of the assay researchgate.net. This approach has been successfully used for the quantification of ketosteroids in plasma researchgate.net.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography (UHPLC) is an evolution of traditional HPLC that uses columns with smaller particle sizes (typically less than 2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times. When coupled with tandem mass spectrometry, UHPLC-MS/MS offers a highly efficient and sensitive platform for the quantification of low-abundance analytes like steroids in complex biological samples.

A robust UHPLC-MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one in human serum has been developed, achieving a low limit of quantification of 0.50 ng/mL from a 100 µl sample without the need for derivatization nih.govsigmaaldrich.com. This demonstrates the power of UHPLC-MS/MS for the direct and sensitive analysis of cholestane derivatives.

Table 2: Example UHPLC-MS/MS Method Parameters for a Related Cholestenone

ParameterConditionReference
UPLC SystemWaters ACQUITY UPLC I-Class celerion.com
Analytical ColumnWaters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm celerion.com
Mobile Phase AWater/Formic acid 100:0.1 (v/v) celerion.com
Mobile Phase BAcetonitrile/Formic acid 100:0.1 (v/v) celerion.com
Flow Rate0.4 mL/min celerion.com
Mass SpectrometerSCIEX QTRAP 5500 celerion.com
Ion SourceESI / Positive celerion.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another classic and powerful technique for steroid analysis. However, due to the low volatility and thermal instability of many steroids, derivatization is typically required prior to GC-MS analysis. Derivatization serves to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic properties and fragmentation pattern in the mass spectrometer.

Common derivatization reagents for hydroxyl groups in steroids include silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (TMS) ethers. For keto groups, oxime formation using reagents like hydroxylamine hydrochloride is a common strategy. The use of a deuterated internal standard is also recommended for accurate quantification by GC-MS caymanchem.com.

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a critical step in the analytical workflow for the quantification of steroids in biological samples. The goal of sample preparation is to isolate the analyte of interest from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level that can be readily detected by the analytical instrument.

Extraction Methodologies (e.g., Salting-out, Solid-Phase Extraction)

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Salting-out assisted liquid-liquid extraction (SALLE) is a simple and efficient method for the extraction of a wide range of analytes, including steroids, from aqueous samples nih.gov. This technique involves the addition of a salt to a mixture of a water-miscible organic solvent (like acetonitrile) and the aqueous sample. The high salt concentration decreases the solubility of the organic solvent in the aqueous phase, leading to the formation of two distinct phases. The analyte of interest partitions into the organic phase, which can then be directly analyzed or further processed nih.govchromatographyonline.comchromatographyonline.comresearchgate.netnih.gov. SALLE is advantageous due to its speed, low cost, and reduced environmental impact compared to traditional liquid-liquid extraction nih.gov.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices nih.govresearchgate.netresearchgate.net. In SPE, the sample is passed through a solid sorbent material that retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted from the sorbent with a suitable solvent. For steroids, reversed-phase sorbents such as C18 are commonly used biotage.co.jp. SPE can be performed in various formats, including cartridges and 96-well plates, making it amenable to high-throughput sample processing.

Table 3: Comparison of Extraction Methodologies for Steroid Analysis

MethodologyPrincipleAdvantagesConsiderationsReference
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)Phase separation of a water-miscible organic solvent from an aqueous sample by the addition of a salt.Simple, fast, cost-effective, environmentally friendly, suitable for a wide range of analytes.Choice of salt and solvent is critical for optimal recovery. nih.gov
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a solvent.High selectivity, good concentration factor, can remove significant matrix interferences, amenable to automation.Method development can be more time-consuming, potential for sorbent variability. nih.gov

Chemical Derivatization for Mass Spectrometry Detection (e.g., Picolinoyl Esters, Girard Reagents)

Due to the often-low endogenous concentrations of this compound and its relatively poor ionization efficiency in electrospray ionization (ESI), chemical derivatization is a frequently employed strategy to enhance its detection by mass spectrometry (MS). This process involves chemically modifying the analyte to introduce a functional group that improves its ionization and/or chromatographic properties.

Picolinoyl Esters:

Derivatization of the hydroxyl group of this compound to a picolinoyl ester significantly enhances its response in positive ion ESI-MS. This is achieved through the introduction of a basic pyridine group, which is readily protonated. The derivatization is typically carried out using the mixed anhydride method with picolinic acid and 2-methyl-6-nitrobenzoic anhydride. This reaction is generally performed at room temperature and can be completed in approximately 30 minutes. The resulting picolinoyl ester derivative of this compound exhibits a 5- to 10-fold increase in ESI response compared to the underivatized molecule. nih.gov This enhancement in signal intensity allows for a much lower limit of detection, with one study reporting a detection limit of 100 fg for the picolinoyl ester of a similar compound, which was about 1,000 times more sensitive than a conventional HPLC-UV method. semanticscholar.org

The fragmentation of picolinoyl esters in tandem mass spectrometry (MS/MS) also provides characteristic product ions that are useful for structural confirmation and selective quantification.

Girard Reagents:

Girard reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are specifically designed to react with the ketone functional group of steroids like this compound. These reagents introduce a pre-charged quaternary ammonium or pyridinium moiety, respectively, onto the analyte. This permanent positive charge significantly improves the ionization efficiency in ESI-MS. The derivatization reaction is typically conducted under acidic conditions, often with the addition of acetic acid, to facilitate the formation of a hydrazone derivative. nih.gov For instance, a two-hour derivatization with Girard's P reagent has been successfully used to quantify this compound by LC-ESI-MS/MS. researchgate.net

The derivatization with Girard reagents not only enhances sensitivity but also improves the specificity of the analysis by targeting only the keto-steroids in a complex biological sample.

Derivatization ReagentTarget Functional GroupTypical Reaction ConditionsEnhancement in MS Detection
Picolinoyl Chloride HydroxylMixed anhydride method with picolinic acid and 2-methyl-6-nitrobenzoic anhydride at room temperature for 30 min. nih.govsemanticscholar.org5-10 fold increase in ESI response. nih.gov
Girard's Reagent P/T KetoneReaction in the presence of an acid catalyst (e.g., acetic acid). nih.govIntroduction of a pre-charged moiety for significantly improved ionization efficiency. nih.gov

Application of Stable Isotope Dilution Mass Spectrometry for Quantification

Stable isotope dilution mass spectrometry (SIDMS) is the gold standard for the accurate quantification of endogenous compounds like this compound. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C).

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby ensuring high accuracy and precision. For the analysis of this compound, deuterated analogs, such as 7α-hydroxy-4-cholesten-3-one-d7, are commonly employed. nih.gov

The quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the stable isotope-labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. SIDMS methods have been developed and validated for this compound using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Validated LC-MS/MS methods utilizing SIDMS have demonstrated excellent performance for the quantification of this compound in human serum and plasma. For example, a robust UHPLC-MS/MS method was developed and validated for the quantification of this compound in human serum with a lower limit of quantification (LLOQ) of 0.50 ng/mL from a 100 µL sample. nih.gov Another study reported a quantifiable range of 0.200-200 ng/mL in human serum. celerion.com

Analytical MethodInternal StandardMatrixLLOQReference
UHPLC-MS/MSStable isotope-labeled C4Human Serum0.50 ng/mL nih.gov
LC-MS/MSDeuterated C4Human Serum5 nmol/L endocrine-abstracts.org
LC-MS/MSC4-d7Rat Plasma1 ng/mL nih.gov
LC-MS/MSC4-d7Monkey Plasma0.5 ng/mL nih.gov

Considerations for Method Validation and Research Reproducibility

The validation of analytical methods is a critical requirement to ensure the reliability, reproducibility, and accuracy of research findings. For bioanalytical methods intended for the quantification of endogenous compounds like this compound, regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide specific guidelines. fda.govfda.govnalam.ca

Key validation parameters that must be thoroughly evaluated include:

Accuracy: The closeness of the measured value to the true value. For endogenous compounds, this is often assessed by spiking a surrogate matrix (a biological matrix free of the analyte) with known concentrations of the analyte. fda.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. This is typically expressed as the coefficient of variation (CV) and is assessed at both the intra-day and inter-day levels.

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte. The linearity of the calibration curve should be established over the expected concentration range in the study samples.

Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the lower limit of quantification (LLOQ).

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter to evaluate in ESI-MS.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. endocrine-abstracts.orgnih.govsemanticscholar.org

For endogenous compounds, the validation process presents unique challenges. The use of a surrogate matrix for the preparation of calibration standards is a common approach. nih.gov However, it is essential to demonstrate that the surrogate matrix does not introduce a matrix effect and that the method exhibits parallelism between the surrogate matrix and the authentic biological matrix. fda.gov

Ensuring the reproducibility of research findings is paramount. This requires meticulous documentation of the validated analytical method, including all experimental details, and adherence to established quality control procedures during sample analysis. Incurred sample reanalysis (ISR) is often performed to demonstrate the reproducibility of the method with actual study samples. celerion.com

Validation ParameterAcceptance Criteria (Typical)
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard
Linearity (r²) ≥0.99
Stability Analyte concentration within ±15% of the initial concentration

Synthetic Approaches for Research Applications of 17 Hydroxycholest 4 En 3 One

Chemical Synthesis Methodologies for Structural Elucidation and Reference Standards

There is no specific information available in the reviewed literature detailing the chemical synthesis of 17-Hydroxycholest-4-en-3-one. General steroid synthesis often involves multi-step processes with protection and deprotection of various functional groups to achieve the desired regioselectivity. However, no published routes specifically describe the introduction of a hydroxyl group at the C-17 position of a cholest-4-en-3-one precursor. The development of such a synthesis would likely require novel strategies to overcome the steric hindrance at the C-17 position.

Enzymatic Synthesis Approaches (e.g., Cholesterol Oxidase-Facilitated Oxidation)

Information regarding the enzymatic synthesis of this compound is also absent from the current body of scientific literature. While cholesterol oxidase is a well-known enzyme used to oxidize cholesterol to cholest-4-en-3-one, there are no reports of its use, or the use of other hydroxylating enzymes (such as cytochrome P450s), to subsequently introduce a hydroxyl group at the C-17 position of this product. Microbial biotransformation is a powerful tool for steroid modification, but studies have not documented a microorganism or an isolated enzyme capable of performing this specific hydroxylation on the cholestane (B1235564) skeleton.

Data Tables

Due to the lack of available research data, no data tables can be generated.

Comparative Biochemical Studies of 17 Hydroxycholest 4 En 3 One

Interspecies Variations in Metabolic Pathways and Enzyme Expression

17-Hydroxycholest-4-en-3-one, also known as 7α-hydroxy-4-cholesten-3-one, is a critical intermediate in the "neutral" or "classic" pathway of bile acid synthesis, originating from cholesterol. The metabolic pathways involving this compound show variations across different species, reflecting differences in enzyme expression and the composition of the resulting bile acid pool.

Human: In humans, the synthesis of this compound is initiated by the hepatic enzyme Cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol. wikipedia.org This product is then oxidized to this compound. Subsequently, it can be metabolized via two main branches. The enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1) can convert it to 7α,12α-dihydroxycholest-4-en-3-one, which leads to the formation of cholic acid, a major primary bile acid in humans. wikipedia.org Alternatively, it can be converted to 5β-cholestane-3α,7α-diol and subsequently to chenodeoxycholic acid, the other major primary bile acid. wikipedia.org The activity of CYP8B1 is a key determinant of the ratio of cholic acid to chenodeoxycholic acid in the human bile acid pool.

Mouse and Rat: Rodents, like humans, utilize CYP7A1 as the rate-limiting enzyme in the classic pathway of bile acid synthesis. nih.gov However, a significant difference lies in their downstream metabolism. Mice possess the enzyme Cyp2c70, which is responsible for the production of hydrophilic 6-hydroxylated muricholic acids (MCAs). nih.gov The presence of MCAs is a key factor in the metabolic differences observed between mice and humans, including higher rates of bile acid and cholesterol synthesis in mice. nih.gov Rats also exhibit a pronounced circadian rhythm in CYP7A1 activity, which directly influences the levels of this compound. nih.govnih.gov The regulation of this rhythm in rats is tied to the light-dark cycle and feeding schedules, with the peak of enzyme activity occurring during the dark, active period. nih.govnin.nl

Iguana: Specific details on the metabolic pathway of this compound in the green iguana (Iguana iguana) are not extensively documented. However, studies have measured plasma concentrations of 3α-hydroxy bile acids in iguanas, which are the end products of the bile acid synthesis pathway. nih.govagriculturejournals.czagriculturejournals.cz The presence of these bile acids strongly suggests that a similar synthetic pathway, likely involving this compound as an intermediate, exists in these reptiles.

Bacterial Systems: The metabolism of cholesterol and its derivatives is not limited to eukaryotes. Certain bacteria can also process these steroidal compounds. For instance, the denitrifying bacterium Sterolibacterium denitrificans is capable of metabolizing cholesterol under anoxic conditions. In this bacterium, cholest-4-en-3-one is an identified intermediate, which is then acted upon by cholest-4-en-3-one-Δ1-dehydrogenase. This enzyme catalyzes the desaturation of the molecule to produce cholesta-1,4-dien-3-one. This highlights a distinct microbial pathway for the modification of the steroid nucleus.

OrganismKey Synthesizing EnzymeKey Downstream Metabolizing EnzymesMajor Resulting Bile Acids/Products
HumanCYP7A1 (Cholesterol 7α-hydroxylase)CYP8B1 (Sterol 12α-hydroxylase), Aldo-keto reductasesCholic acid, Chenodeoxycholic acid
MouseCYP7A1Cyp2c70Cholic acid, Chenodeoxycholic acid, Muricholic acids
RatCYP7A1Not specified in detail, but similar to mouseCholic acid, Chenodeoxycholic acid
IguanaPresumed to be similar to other vertebratesNot fully characterized3α-hydroxy bile acids
Sterolibacterium denitrificansCholesterol dehydrogenase/isomeraseCholest-4-en-3-one-Δ1-dehydrogenaseCholesta-1,4-dien-3-one

Circadian and Diurnal Rhythmicity of this compound Concentrations in Biological Systems

The concentration of this compound in biological fluids is not static but exhibits significant circadian and diurnal fluctuations. This rhythmicity is tightly linked to the expression and activity of CYP7A1, the rate-limiting enzyme in its production, which is under the control of the body's internal clock.

Humans: In healthy human subjects, serum levels of this compound display a pronounced diurnal variation. nih.gov Studies measuring its concentration at regular intervals throughout the day have identified a peak around 1:00 PM in most individuals. nih.gov This daytime peak in this compound levels serves as a surrogate marker for the activity of CYP7A1 and the rate of bile acid synthesis. nih.govresearchgate.net

Rats: As nocturnal animals, rats display a circadian rhythm that is inverted compared to humans. The activity of cholesterol 7α-hydroxylase (CYP7A1) in the rat liver shows a clear circadian pattern, with low levels during the light (inactive) period and a peak during the dark (active) period. nih.govplos.org This rhythm is entrained by both the light-dark cycle and feeding patterns, with food intake being a dominant synchronizing factor. nih.govnin.nl Consequently, the production and levels of this compound are expected to follow this pattern, being highest during the night.

Mice: Similar to rats, mice are nocturnal, and the expression of key genes in bile acid metabolism, including Cyp7a1, is under circadian control. plos.orgfrontiersin.org Disruption of the circadian clock, for instance through restricted feeding schedules that are out of sync with the light-dark cycle, can alter the expression patterns of these genes and disrupt normal bile acid homeostasis. plos.orgfrontiersin.org The peak expression of Cyp7a1 in mice typically occurs during the dark phase, leading to the highest rates of this compound synthesis during their active period.

OrganismActivity PatternPeak Timing of this compound / CYP7A1 ActivityKey Regulatory Factors
HumanDiurnal (Active during the day)Around 1:00 PMInternal clock, Insulin
RatNocturnal (Active at night)Dark/Night periodLight-dark cycle, Feeding schedule
MouseNocturnal (Active at night)Dark/Night periodInternal clock genes (e.g., Bmal1), Feeding schedule

Q & A

Q. What are critical considerations for including this compound in human subject studies?

  • Methodological Answer : Follow ethical guidelines for biomarker studies:
  • Obtain informed consent for biobanking.
  • Validate assays in pilot cohorts before large-scale analysis.
  • Report pre-analytical variables (e.g., fasting status, sample collection time) per STARD guidelines .

Tables for Quick Reference

Table 1 : Comparison of Analytical Techniques

TechniqueSensitivitySpecificityTypical Use Case
LC-MS/MS0.1 ng/mLHighQuantification in plasma
HRMS0.001 DaVery HighStructural elucidation
NMR1 µMModeratePurity assessment

Table 2 : Common Synthesis Challenges and Solutions

ChallengeMitigation Strategy
Low yieldOptimize catalyst loading (e.g., 10 mol% vs. 5 mol%)
ImpuritiesUse orthogonal purification (e.g., HPLC followed by crystallization)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.